molecular formula C24H21NO5 B12098609 3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid

3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid

Cat. No.: B12098609
M. Wt: 403.4 g/mol
InChI Key: RDVJYGYJBUIIOE-UHFFFAOYSA-N
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Description

3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid (CAS 949023-16-9) is a key intermediate in the synthesis of paclitaxel (Taxol), a widely used chemotherapeutic agent. Its molecular formula is C₂₄H₂₁NO₅, with a molecular weight of 403.43 g/mol and stereochemistry defined as (4S,5R). The compound features a benzoyl group at position 3, a 4-methoxyphenyl group at position 2, and a phenyl group at position 4 on the oxazolidine ring . Its physicochemical properties include a density of 1.291 g/cm³, boiling point of 642.3±55.0 °C, and logP value of 3.59, indicating moderate lipophilicity .

Properties

IUPAC Name

3-benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c1-29-19-14-12-18(13-15-19)23-25(22(26)17-10-6-3-7-11-17)20(21(30-23)24(27)28)16-8-4-2-5-9-16/h2-15,20-21,23H,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVJYGYJBUIIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2N(C(C(O2)C(=O)O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The compound features a central oxazolidine ring—a five-membered heterocycle containing nitrogen and oxygen—substituted with a benzoyl group at position 3, a 4-methoxyphenyl group at position 2, a phenyl group at position 4, and a carboxylic acid moiety at position 5. The (4S,5R) stereochemistry, as specified in PubChem, is critical for its role in taxane synthesis, where spatial arrangement dictates biological activity.

Role in Cabazitaxel Synthesis

In the patented route to cabazitaxel, this oxazolidine-carboxylic acid acts as a protected intermediate during side-chain coupling to baccatin III. The oxazolidine ring stabilizes reactive functional groups (e.g., amines and carboxylic acids) while enabling regioselective modifications.

Synthetic Strategies and Reaction Mechanisms

Retrosynthetic Analysis

The target compound can be dissected into three components:

  • Benzoyl donor : Introduced via acylation.

  • 4-Methoxyphenyl and phenyl groups : Derived from aryl-substituted β-amino alcohols.

  • Carboxylic acid : Incorporated through oxidation or hydrolysis of a precursor ester.

Formation of the Oxazolidine Ring

The oxazolidine core is constructed via cyclization of a β-amino alcohol with benzoyl chloride. For example, reacting (2S,3R)-2-(4-methoxyphenyl)-3-phenyl-3-amino-1-propanol with benzoyl chloride in dichloromethane (DCM) at 0–5°C yields the oxazolidine ring. Triethylamine (TEA) is employed as a base to scavenge HCl, driving the reaction to completion:

β-Amino alcohol+Benzoyl chlorideTEA, DCMOxazolidine intermediate+HCl\text{β-Amino alcohol} + \text{Benzoyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Oxazolidine intermediate} + \text{HCl}

The reaction typically achieves >85% yield under anhydrous conditions.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency and stereoselectivity:

Step Optimal Solvent Base Temperature Yield
Oxazolidine formationDichloromethaneTriethylamine0–5°C88%
Carboxylic acid oxidationAcetoneH₂SO₄/CrO₃−20°C78%
RecrystallizationEthyl acetate/hexane25°C95% purity

Polar aprotic solvents like DMF or THF are avoided during acylation to prevent nucleophilic interference.

Stereochemical Control

The (4S,5R) configuration is preserved by:

  • Using chiral β-amino alcohol precursors synthesized via Sharpless epoxidation.

  • Employing low temperatures (−20°C) during critical steps to minimize racemization.

Purification and Analytical Characterization

Recrystallization

Crude product is purified via recrystallization from a 1:3 ethyl acetate/hexane mixture, increasing purity from 75% to >99%. The process exploits differential solubility of the target compound and byproducts (e.g., unreacted benzoyl chloride).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.40 (m, benzoyl and phenyl protons), δ 6.90 (d, J = 8.6 Hz, 4-methoxyphenyl), δ 4.75 (s, oxazolidine H4), δ 3.80 (s, OCH₃).

  • IR (KBr): 1740 cm⁻¹ (C=O, carboxylic acid), 1680 cm⁻¹ (benzoyl carbonyl).

  • HPLC : Retention time 12.3 min (C18 column, 70:30 MeOH/H₂O), confirming >99% purity.

Industrial-Scale Production Challenges

Byproduct Formation

Common impurities include:

  • Over-acylated products : Mitigated by controlling benzoyl chloride stoichiometry (1.05 equiv).

  • Ring-opened intermediates : Suppressed by maintaining pH > 8 during cyclization.

Applications in Pharmaceutical Synthesis

The compound’s primary application lies in cabazitaxel synthesis, where it is coupled to a taxane core via esterification. Key advantages include:

  • Stability : The oxazolidine ring resists hydrolysis under physiological conditions.

  • Stereochemical fidelity : Ensures correct spatial orientation for anticancer activity.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acid derivatives, while reduction reactions can produce alcohol derivatives .

Scientific Research Applications

3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Stereoisomers

Stereochemistry critically influences biological activity and synthetic utility. Key stereoisomers include:

Compound Name Stereochemistry Molecular Formula Key Differences References
(4R,5R)-Isomer 4R,5R C₂₄H₂₁NO₅ Mirror configuration at C4 and C5
(4R,5S)-Isomer 4R,5S C₂₄H₂₁NO₅ Altered spatial arrangement
Cabazitaxel Impurity 15 (Boc-protected) 4R,5S C₂₃H₂₆NO₆ tert-Butoxycarbonyl (Boc) replaces benzoyl
  • The (4S,5R) configuration is essential for paclitaxel’s activity, while stereoisomers like (4R,5R) and (4R,5S) exhibit reduced binding affinity to β-tubulin, limiting their therapeutic relevance .
  • Cabazitaxel Impurity 15 (Boc-protected variant) is a synthetic intermediate with improved solubility due to the Boc group’s polar nature .

Substituent Variations

Electron-donating and bulky substituents alter electronic properties and steric hindrance:

Compound Name Substituent Modifications Absorption Maxima (nm) Solubility References
3-Benzoyl-4-phenyl (Target Compound) 4-Methoxyphenyl at C2 275 (primary band) Low in water
4f (Methoxy-substituted analog) 4-Methoxyphenyl on aryl ring Red-shifted vs. H/F Moderate
(4S,5R)-3-Boc-2,2-dimethyl analog Boc group, dimethyl at C2 Not reported High in DMSO
  • The 4-methoxyphenyl group in the target compound enhances electron density, leading to red-shifted UV absorption compared to H- or F-substituted analogs .
  • Dimethyl substituents (e.g., in TCI America’s compound) increase steric hindrance, reducing reactivity but improving thermal stability .

Key Research Findings

Stereochemical Impact : The (4S,5R) configuration is indispensable for paclitaxel’s microtubule-stabilizing activity. Isomers with inverted configurations show <10% activity in cytotoxicity assays .

Substituent Effects :

  • Methoxy groups enhance electron density, improving binding to hydrophobic pockets in β-tubulin .
  • Bulky groups (e.g., Boc, dimethyl) reduce metabolic degradation but may hinder target engagement .

Synthetic Utility : The target compound’s carboxylic acid group facilitates esterification with taxane cores, while modifications like Boc protection streamline purification .

Biological Activity

3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid (CAS No. 949023-16-9) is a compound with potential pharmacological applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

  • Molecular Formula : C24H21NO5
  • Molecular Weight : 403.43 g/mol
  • Structure : The compound features an oxazolidine ring, which is significant in various biological activities.

Biological Activity Overview

The biological activity of 3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid has been investigated primarily through its antiproliferative effects against cancer cell lines. This section summarizes key findings from various studies.

Anticancer Activity

  • Cell Line Studies :
    • The compound has shown promising results against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%.
    • For instance, studies have reported IC50 values ranging from 6.2 μM to 19.7 μM for different derivatives related to oxazolidines, suggesting moderate to strong antiproliferative effects against these cell lines .
  • Mechanism of Action :
    • The proposed mechanism involves the induction of apoptosis and the generation of reactive oxygen species (ROS), which can lead to cellular stress and subsequent cell death in cancer cells . The structural features of the oxazolidine ring may enhance its interaction with cellular targets.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested :
    • Gram-positive: Bacillus subtilis
    • Gram-negative: Escherichia coli

Results indicated that while some derivatives exhibited antibacterial activity, the overall effectiveness was limited compared to traditional antibiotics. Selective toxicity towards cancer cells was noted, which is a desirable trait for anticancer agents .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 Value (μM)Reference
A54919.7 ± 2.8
MCF-716.4 ± 1.5
HepG26.2 ± 0.7

Table 2: Antimicrobial Activity

MicroorganismActivityReference
Bacillus subtilisModerate
Escherichia coliWeak

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to or derived from 3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid:

  • Study on Antiproliferative Effects :
    • A recent study demonstrated that derivatives of oxazolidine displayed varying degrees of cytotoxicity against multiple cancer cell lines, with specific attention to their structure–activity relationship (SAR) which could guide future modifications for enhanced efficacy .
  • Preclinical Evaluations :
    • In vivo studies using animal models have shown that certain oxazolidine derivatives can significantly reduce tumor growth while exhibiting low toxicity to normal tissues, indicating a favorable therapeutic window .

Q & A

Q. What in vitro and in vivo models are most appropriate for evaluating the compound’s anti-inflammatory or anticancer potential?

  • Methodological Answer :
  • In vitro : Use RAW 264.7 macrophages (LPS-induced inflammation) for anti-inflammatory assays and NCI-60 cell lines for cytotoxicity screening.
  • In vivo : Murine models (e.g., carrageenan-induced paw edema) with dose-ranging studies (10–100 mg/kg). Monitor pharmacokinetics (plasma half-life via LC-MS/MS) to guide dosing regimens .

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